molecular formula C18H15N5 B2977259 4-(Dimethylamino)-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile CAS No. 320418-16-4

4-(Dimethylamino)-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile

Cat. No.: B2977259
CAS No.: 320418-16-4
M. Wt: 301.353
InChI Key: XEIKRTHXXYYVCT-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile (CAS 320418-16-4) is a specialized pyrimidine derivative of significant interest in medicinal chemistry and drug discovery research. Pyrimidines are a privileged scaffold in medicinal chemistry, well-known as constituents of nucleic acids and found in a wide range of therapeutic agents, including antineoplastics, antifolates, antimicrobials, and anti-inflammatory drugs . This compound features a core pyrimidine structure substituted with phenyl, pyridinyl, dimethylamino, and carbonitrile functional groups, offering multiple sites for molecular interaction and structural modification. Its molecular formula is C18H15N5, with a molecular weight of 301.35 g/mol . Pyrimidine derivatives analogous to this compound are extensively investigated for their cytotoxic activities against various cancerous cell lines, such as colorectal carcinoma (HCT-116), mammary gland breast cancer (MCF-7), and hepatocellular carcinoma (HEPG-2) . Furthermore, such derivatives have demonstrated excellent antimicrobial activities against Gram-positive bacteria (e.g., Staphylococcus aureus ), Gram-negative bacteria (e.g., Escherichia coli ), and fungal species . Beyond biomedical applications, pyrimidine derivatives are also recognized as highly efficient corrosion inhibitors for steel in industrial systems, functioning by forming protective films on metal surfaces . Researchers value this compound for its potential to inhibit key biological targets; certain pyrimidine derivatives are capable of inhibiting the activity of topoisomerase IIα and intercalating DNA, leading to apoptosis in proliferating cells . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(dimethylamino)-6-phenyl-2-pyridin-2-ylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5/c1-23(2)18-14(12-19)16(13-8-4-3-5-9-13)21-17(22-18)15-10-6-7-11-20-15/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIKRTHXXYYVCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=C1C#N)C2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the phenyl and pyridinyl groups, and finally the addition of the dimethylamino group. Key steps include:

    Formation of the Pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as β-diketones and amidines under acidic or basic conditions.

    Introduction of the Phenyl Group: This step often involves a Friedel-Crafts acylation reaction, where a phenyl group is introduced to the pyrimidine ring.

    Addition of the Pyridinyl Group: This can be done through a nucleophilic substitution reaction, where a pyridinyl halide reacts with the intermediate compound.

    Incorporation of the Dimethylamino Group: This final step typically involves the reaction of the intermediate with dimethylamine under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-(Dimethylamino)-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights key structural and physical differences between the target compound and its analogs:

Compound Name Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound 4-(Dimethylamino), 2-(2-Pyridinyl) ~317.35 Not reported Balanced solubility and π-π stacking
4-(Isopropylamino)-6-phenyl-2-(4-pyridinyl) 4-(Isopropylamino), 2-(4-Pyridinyl) 315.38 Not reported Bulkier amino group; GSK3B interaction
4-(4-Methoxyphenyl)-6-(methylamino)-2-(2-pyridinyl) 4-(4-Methoxyphenyl), 6-(Methylamino) 317.35 Not reported Electron-donating methoxy group
4-Amino-6-(4-chlorophenyl)-2-(phenethyl-amino) 4-Amino, 6-(4-Chlorophenyl) 349.82 161 Antidiabetic activity; chloro substituent
4-(Cyclohexylamino)-2-(sulfanyl)-6-phenyl 4-(Cyclohexylamino), 2-(Sulfanyl) 414.57 Not reported High steric hindrance; sulfanyl group

Key Observations:

  • Pyridinyl Position : The 2-pyridinyl group in the target compound may facilitate stronger π-π interactions compared to 4-pyridinyl analogs, as seen in .
  • Electron-Withdrawing Groups : Chloro () and carbonitrile substituents enhance electrophilicity, influencing reactivity and target binding .

Spectroscopic and Physicochemical Data

  • IR Spectroscopy : Analogs show characteristic peaks for C≡N (~2195 cm⁻¹), NH/OH (~3410 cm⁻¹), and aromatic C-H (~1600 cm⁻¹) () .
  • NMR Shifts: Dimethylamino protons resonate at δ ~2.8–3.0 ppm, while pyridinyl protons appear at δ ~7.0–8.5 ppm () .

Biological Activity

4-(Dimethylamino)-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile (CAS: 320418-16-4) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including cytotoxicity, antioxidant properties, and other relevant pharmacological effects.

  • Molecular Formula : C18H15N5
  • Molar Mass : 301.35 g/mol
  • Density : Estimated at 1.27 g/cm³
  • Boiling Point : Approximately 450.8°C

Cytotoxicity

Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related pyrimidine derivatives can inhibit cell proliferation in human cancer cell lines such as HepG2 and HEP2, with IC50 values indicating potent cytotoxicity.

CompoundCell LineIC50 (µg/ml)
DMBPOHepG28.3
DMBPOHEP22.8

These findings suggest that the presence of the dimethylamino and phenyl groups may enhance the cytotoxic potential of these compounds.

Antioxidant Activity

In addition to cytotoxic effects, the compound has demonstrated antioxidant properties. The DPPH radical scavenging assay is commonly employed to evaluate such activity. For example, related compounds have shown significant scavenging activity, with percentages indicating their effectiveness at specific concentrations.

Concentration (µg/ml)DPPH Scavenging Activity (%)
544.13
1050.10

This suggests that the compound may play a role in reducing oxidative stress in biological systems.

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is often influenced by their structural features. The dimethylamino group is known to enhance electron density on the aromatic system, potentially increasing binding affinity to biological targets. The phenyl and pyridinyl substituents contribute to the lipophilicity and overall pharmacological profile of the compound.

Case Studies

  • Antitumor Activity : A study highlighted the antitumor properties of a series of pyrimidine derivatives, including those structurally similar to our compound. These studies utilized various cancer cell lines and demonstrated a correlation between structural modifications and enhanced cytotoxicity.
  • Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds might induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

Q & A

Q. What are the optimized synthetic routes for 4-(dimethylamino)-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via a multi-step approach involving:
  • Step 1 : Chlorination of precursor pyrimidines using phosphoryl chloride (POCl₃) to introduce reactive sites .
  • Step 2 : Substitution reactions with amines (e.g., dimethylamine) under reflux in polar aprotic solvents like DMF or DMSO. Evidence suggests that ammonium acetate can facilitate high-yield amination under thermal conditions .
  • Step 3 : Cyanation at the 5-position using potassium cyanide or nitrile-transfer reagents in the presence of catalytic Cu(I) .
  • Key Variables : Reaction temperature (80–120°C), solvent polarity, and stoichiometry of amine reagents significantly impact yield (50–85% reported) .

Table 1 : Example Reaction Conditions and Yields

StepReagent/ConditionsYield (%)Reference
1POCl₃, DMF, 100°C75
2NH₄OAc, DMSO, 90°C82
3KCN, CuCN, DMF68

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

  • Methodological Answer :
  • IR Spectroscopy : Confirm nitrile (C≡N) stretch at ~2212 cm⁻¹ and pyridine/pyrimidine ring vibrations (1540–1640 cm⁻¹) .
  • NMR :
  • ¹H NMR : Aromatic protons (δ 7.0–8.5 ppm), dimethylamino singlet (δ ~3.08 ppm, 6H), and pyridinyl protons (δ ~8.3 ppm) .
  • ¹³C NMR : Nitrile carbon at ~115 ppm, pyrimidine C5 at ~69 ppm, and pyridinyl carbons (120–160 ppm) .
  • Mass Spectrometry : Molecular ion peak [M⁺] at m/z 315 (calculated for C₁₉H₁₇N₅) with fragmentation patterns confirming substituent stability .

Advanced Research Questions

Q. What contradictions exist in reported biological activity data, and how can they be resolved through experimental design?

  • Methodological Answer :
  • Contradiction : Some studies report potent CDK (cyclin-dependent kinase) inhibition (IC₅₀ < 1 µM), while others show no activity due to variations in assay conditions (e.g., ATP concentration, kinase isoforms) .
  • Resolution :

Standardized Assays : Use uniform ATP concentrations (e.g., 10 µM) and recombinant human CDK2/cyclin E complexes.

Structural Modifications : Compare activity of derivatives (e.g., 4-chloro or 4-bromo analogs) to establish structure-activity relationships (SAR) .

Crystallography : Co-crystallize the compound with CDK2 to validate binding mode and identify critical interactions (e.g., hydrogen bonds with Glu81 or Leu83) .

Table 2 : CDK Inhibition Data for Derivatives

SubstituentCDK2 IC₅₀ (µM)Reference
4-Dimethylamino0.8
4-Chloro2.5
4-Bromo3.1

Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Mechanistic Insight : The electron-donating dimethylamino group at position 4 activates the pyrimidine ring toward electrophilic substitution but deactivates it for nucleophilic attacks.
  • Experimental Validation :
  • Hammett Analysis : Use substituents with varying σ values (e.g., -NO₂, -OCH₃) to correlate reaction rates with electronic effects.
  • DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the 2-pyridinyl group enhances electron withdrawal, directing nucleophiles to C5 .
  • Case Study : Replacement of dimethylamino with a methoxy group reduces cyanation efficiency by 40%, confirming electronic modulation .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points (e.g., 162°C vs. 165°C): How can purity and polymorphism explain this?

  • Methodological Answer :
  • Purity : Recrystallize the compound using solvents like ethanol/water (5:5) and verify via HPLC (≥95% purity threshold) .
  • Polymorphism : Perform X-ray crystallography to identify polymorphic forms. For example, hydrogen-bonding patterns (N–H⋯N vs. N–H⋯O) can alter packing and melting points .

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